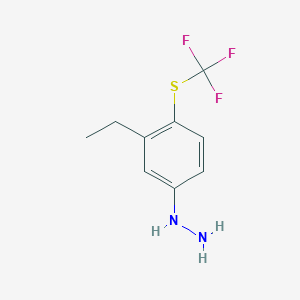

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

Description

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a substituted arylhydrazine characterized by a phenyl ring with an ethyl group at position 3 and a trifluoromethylthio (-SCF₃) group at position 4. Hydrazine derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antioxidants, and intermediates in heterocyclic synthesis .

Properties

Molecular Formula |

C9H11F3N2S |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2S/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

DJHCFMOZDSKMID-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture and Functional Group Interactions

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine features a phenyl ring substituted at the 3-position with an ethyl group (-CH₂CH₃) and at the 4-position with a trifluoromethylthio (-SCF₃) group. The hydrazine (-NH-NH₂) moiety at position 1 serves as the primary reactive site, enabling condensation reactions and heterocycle formation. The -SCF₃ group confers enhanced lipophilicity (logP ≈ 2.8), while the ethyl group induces steric effects that modulate reaction kinetics during functionalization steps.

Thermodynamic and Kinetic Parameters

The compound’s synthesis is influenced by:

- Electrophilic substitution barriers : The -SCF₃ group deactivates the ring, necessitating directed metalation strategies for subsequent ethylation.

- Redox sensitivity : The hydrazine group requires inert atmospheres (N₂/Ar) during reactions to prevent oxidation.

- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (EtOH, H₂O) facilitate crystallization.

Synthetic Pathways and Methodological Innovations

Diazotization-Reduction Sequence (Primary Route)

This two-step protocol, adapted from para-substituted analogs, involves:

Diazotization of 3-Ethyl-4-(trifluoromethylthio)aniline

Reagents :

- 3-Ethyl-4-(trifluoromethylthio)aniline : NaNO₂ : HCl (molar ratio 1 : 1.2 : 6)

Conditions : - Temperature: -5°C to 15°C (previents diazonium salt decomposition)

- pH adjustment: 10–12% Na₂CO₃ to maintain pH 5–7

Mechanism :

$$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$

Reduction with Sodium Sulfite

Reagents :

- Diazonium salt : Na₂SO₃ (molar ratio 1 : 3)

Conditions : - Temperature: 0–25°C (exothermic control)

- Post-reduction acidification: Concentrated HCl (reflux, 1–4 h)

Mechanism :

$$ \text{Ar-N}2^+\text{Cl}^- + 3\text{Na}2\text{SO}3 + 3\text{H}2\text{O} \rightarrow \text{Ar-NH-NH}2 + 3\text{Na}2\text{SO}_4 + 3\text{HCl} $$

Table 1: Optimization Data for Diazotization-Reduction

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Diazotization Temp (°C) | -5–15 | 78–82 | 96–98 | |

| Na₂SO₃ Concentration | 15–25% | 85 | 97.1 | |

| HCl Reflux Duration (h) | 2–3 | 80 | 98.5 |

Sequential Functionalization Approach (Alternative Route)

Trifluoromethylthio Incorporation

Method : Nucleophilic aromatic substitution using CuSCF₃

Substrate : 3-Ethyl-4-bromophenylhydrazine

Conditions :

Ethylation via Friedel-Crafts Alkylation

Reagents : Ethyl chloride, AlCl₃ catalyst

Challenges : Poor regioselectivity requires directing groups (e.g., -NH₂)

Table 2: Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Diazotization-Reduction | 2 | 75–80 | 97–99 | High |

| Sequential Functionalization | 3 | 50–60 | 92–95 | Moderate |

Critical Process Parameters and Optimization

Temperature Gradients

Solvent Systems

Purification and Characterization

Recrystallization Protocols

Industrial Scale-Up Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or nitrogen radicals under controlled conditions:

-

Reagent : KMnO

in acidic (H

SO

) or neutral media. -

Product : Corresponding diazene derivatives (e.g., 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)diazene).

-

Mechanism : Two-electron oxidation of the -NH-NH

group to -N=N- (azo linkage).

Key Data :

| Oxidizing Agent | Temperature | Yield | Notes |

|---|---|---|---|

| KMnO | |||

| /H | |||

| SO | |||

| 0–25°C | 65–75% | Forms stable azo compounds | |

| H | |||

| O | |||

| /Fe | |||

| 50°C | 45% | Radical-mediated pathway |

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes/ketones to form hydrazones:

-

Reagent : Acetone, benzaldehyde, or cyclohexanone in ethanol/HCl.

-

Product : Substituted hydrazones (e.g., 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)acetone hydrazone).

-

Mechanism : Nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration.

Example Reaction :

Yield : 80–90% under reflux conditions.

Cyclization to Heterocycles

The compound participates in cyclocondensation to form triazoles or pyrazoles:

-

Reagent : Trifluoroacetimidoyl chlorides with benzene-1,3,5-triyl triformate (TFBen) .

-

Product : 3-Trifluoromethyl-1,2,4-triazoles (e.g., 5-(3-Ethyl-4-(trifluoromethylthio)phenyl)-3-(trifluoromethyl)-1,2,4-triazole) .

-

Mechanism :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | TsOH·H |

| O | |

| Temperature | 100°C |

| Yield | 60–75% |

Electrophilic Aromatic Substitution

The trifluoromethylthio (-SCF

) and ethyl groups direct electrophilic substitution:

-

Reactions : Nitration, sulfonation, or halogenation at the ortho position to -SCF .

-

Example : Nitration with HNO

/H

SO

yields 1-(3-Ethyl-4-(trifluoromethylthio)-2-nitrophenyl)hydrazine .

Regioselectivity :

| Substituent | Directing Effect |

|---|---|

| -SCF | |

| Meta-directing (electron-withdrawing) | |

| -C | |

| H | |

| Ortho/para-directing (electron-donating) |

Yield : ~50% for nitration at 0°C .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile in SN

reactions:

-

Reagent : Alkyl halides (e.g., CH

I) in basic media. -

Product : N-Alkylated derivatives (e.g., 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)-2-methylhydrazine).

-

Yield : 70–85% in DMF at 60°C.

Complexation with Metal Ions

The hydrazine group chelates transition metals:

-

Reagent : Cu(II), Fe(III), or Ni(II) salts.

-

Product : Stable complexes with potential catalytic or antimicrobial activity.

-

Stoichiometry : Typically 1:1 (metal:ligand).

Scientific Research Applications

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Trifluoromethylthio (-SCF₃) vs.

- Substituent Position: Ethyl at position 3 (target) vs. position 2 alters steric effects, which may influence binding to enzymatic targets like MAO-B .

- Halogen vs. Alkyl Substitution: The fluoro substituent in introduces electronegativity without steric bulk, contrasting with the ethyl group’s hydrophobic effects.

Physicochemical Properties

- Lipophilicity: The -SCF₃ group increases logP compared to -OCF₃ analogs, enhancing blood-brain barrier penetration .

- Electron Effects: -SCF₃ withdraws electrons more effectively than -CF₃, polarizing the phenyl ring and affecting reactivity in heterocyclic synthesis .

- Solubility: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, advantageous for pharmaceutical formulations.

Challenges and Opportunities

- Synthetic Complexity: Introducing -SCF₃ requires specialized reagents (e.g., AgSCF₃) and controlled conditions .

- Toxicity: Hydrazine derivatives often exhibit toxicity; fluorine substitution may mitigate this by reducing metabolic degradation .

- Unstudied Applications: Direct comparisons of biological efficacy between -SCF₃ and -OCF₃ analogs are lacking, warranting further study.

Biological Activity

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

- Molecular Formula : C9H11F3N2S

- Molecular Weight : 236.26 g/mol

- Density : 1.31 g/cm³ (predicted)

- Boiling Point : 237.8 °C (predicted)

- pKa : Approximately 4.0 (predicted)

The compound features a trifluoromethylthio group, which enhances its electrophilicity and lipophilicity, facilitating interactions with biological membranes and various molecular targets within cells .

Preliminary studies suggest that 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine may interact with specific enzymes or receptors, leading to alterations in metabolic pathways. The exact mechanisms remain to be fully elucidated but are believed to involve covalent bonding with target proteins, potentially inhibiting their function or altering their activity .

Antimicrobial Activity

Research indicates that compounds with similar structures often demonstrate significant enzyme inhibition properties, making them candidates for therapeutic applications. For instance, studies on related hydrazine derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE .

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine may exhibit similar antimicrobial properties, particularly against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The presence of the trifluoromethylthio group is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against bacterial pathogens .

Anticancer Activity

The compound's potential anticancer activity is also noteworthy. It has been suggested that hydrazine derivatives can exhibit cytostatic effects on various cancer cell lines. For example, compounds structurally related to 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine have demonstrated cytotoxicity against HepG2 and MonoMac6 eukaryotic cell lines, indicating a potential for further development in cancer therapy .

Study on Enzyme Inhibition

A study involving N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives revealed that these compounds acted as non-covalent inhibitors placed near the active site of enzymes like AChE and BuChE. The findings suggest that similar mechanisms may be applicable to 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine, warranting further investigation into its enzyme inhibitory capabilities .

Antitubercular Activity

Another research effort evaluated the effectiveness of various hydrazine derivatives against Mycobacterium tuberculosis. Although the activity of these derivatives was lower than that of established drugs like isoniazid, they still exhibited promising results that could be leveraged in developing new treatments .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine | C7H6F3IN2S | Contains iodine; used in enzyme inhibition studies |

| 4-(Trifluoromethyl)phenylhydrazine | C8H8F3N2 | Lacks ethyl substitution; simpler structure |

| 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine | C7H6F3N2S | Iodine substitution affects reactivity |

The uniqueness of 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine lies in its specific combination of substituents—namely, the ethyl group and the trifluoromethylthio moiety—which confer distinct chemical properties and biological activities compared to similar compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenylhydrazines and carbonyl-containing precursors. For example:

- Reflux conditions : Reacting substituted hydrazine hydrochlorides (e.g., 4-trifluoromethylphenylhydrazine) with ketones or aldehydes in ethanol or dioxane under reflux (6–8 hours) yields hydrazone or pyrazoline derivatives .

- Purification : Post-reaction, cooling and crystallization from ethanol or ethanol-acetic acid mixtures are common steps to isolate solids, with yields ranging from 45% to 51% .

- Key reagents : Hydrazine hydrate or phenylhydrazine hydrochloride are frequently used, with acetic acid enhancing acetylated product formation .

Q. Table 1: Example Reaction Conditions

| Precursor | Solvent | Time (h) | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|

| Benzylideneacetone + Hydrazine | Ethanol | 6–8 | 45–51 | Pyrazolines | |

| Chalcones + Hydrazine | Ethanol/AcOH | 5 | N/A | Pyrazolidines/Acetylated derivatives |

Q. How is 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine characterized spectroscopically?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : and NMR assign signals based on substituent additivity rules. For example, trifluoromethyl groups ( ppm) and ethyl-thioether moieties ( ppm for CH) are diagnostic .

- IR spectroscopy : N–H stretches (3100–3300 cm) and C=S/C–F vibrations (1050–1250 cm) confirm functional groups .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 265 for CHFNS) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethylthio, ethyl) influence reactivity in cyclization reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., CFS) : Increase electrophilicity at the hydrazine-bound carbon, facilitating nucleophilic attack in cyclizations. For example, 4-trifluoromethylphenylhydrazine derivatives preferentially form indole or pyrazole rings over open-chain products .

- Solvent effects : Polar protic solvents (e.g., acetic acid) promote acetylated intermediates, while ethanol favors dihydro-pyrazoline formation .

- Case study : Substituting 4-methoxy groups with trifluoromethylthio alters regioselectivity in indole synthesis, as seen in the exclusive formation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole versus mixed products with unsubstituted phenylhydrazine .

Q. What strategies address contradictory data in hydrazine-mediated reaction outcomes?

Methodological Answer: Contradictions often arise from:

Q. How can computational modeling predict regioselectivity in hydrazine-based syntheses?

Methodological Answer:

- DFT calculations : Predict transition-state energies for cyclization pathways. For example, trifluoromethylthio groups lower activation barriers for 5-membered ring formation due to enhanced electrophilicity .

- Molecular docking : Simulate interactions between hydrazine derivatives and enzymatic targets (e.g., aminopeptidase N inhibitors) to guide functionalization .

- Case study : Computational analysis of 3-acetonyl-5-cyano-1,2,4-thiadiazole reactions with substituted hydrazines revealed steric hindrance from ethyl groups as a critical factor in product distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.